3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride
CAS No.: 1909337-51-4
Cat. No.: VC7085898
Molecular Formula: C9H14ClFN2O3S
Molecular Weight: 284.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909337-51-4 |
|---|---|
| Molecular Formula | C9H14ClFN2O3S |
| Molecular Weight | 284.73 |
| IUPAC Name | 3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7(6-8(9)10)16(11,13)14;/h2-3,6,12H,4-5H2,1H3,(H2,11,13,14);1H |
| Standard InChI Key | VWQIPCZRFXBCIM-UHFFFAOYSA-N |
| SMILES | CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride belongs to the benzenesulfonamide class, characterized by a sulfonamide group () at the 1-position of the benzene ring, a fluorine atom at the 3-position, and a 2-(methylamino)ethoxy substituent at the 4-position. The hydrochloride salt formation occurs via protonation of the methylamino group, improving crystallinity and handling stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1909337-51-4 |
| Molecular Formula | |
| Molecular Weight | 284.73 g/mol |
| IUPAC Name | 3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide hydrochloride |
| SMILES | CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F.Cl |
| InChI Key | VWQIPCZRFXBCIM-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3-fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride involves multi-step organic reactions starting from substituted benzene precursors. A proposed route includes:
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Sulfonylation: Introduction of the sulfonamide group via reaction with sulfonyl chloride.
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Etherification: Attachment of the 2-(methylamino)ethoxy chain using nucleophilic substitution.
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Hydrochloride Formation: Treatment with hydrochloric acid to precipitate the salt.
Analytical Characterization
Quality control employs techniques such as:
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High-Performance Liquid Chromatography (HPLC): Purity assessment.
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Mass Spectrometry (MS): Verification of molecular weight.
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Infrared (IR) Spectroscopy: Identification of functional groups (e.g., at ~1340–1160 cm).
Biological Activities and Mechanisms
| Target | Potential Role |
|---|---|
| Carbonic Anhydrase II | Regulation of intraocular pressure |
| Carbonic Anhydrase IX | Tumor acidosis modulation |
| Dihydropteroate Synthase | Antibacterial activity |
Current Research and Future Directions
In Vitro Studies
Preliminary assays focus on receptor affinity and enzyme inhibition. For example:
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CA Inhibition Assays: Measuring IC values against recombinant human CAs.
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Antimicrobial Susceptibility Testing: Kirby-Bauer disk diffusion against Gram-positive/-negative strains.
Therapeutic Prospects
The compound’s dual functionality—sulfonamide and fluorinated ether—positions it as a candidate for:
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Antiglaucoma Agents: Via CA-II inhibition.
Challenges and Gaps
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Solubility Data: Critical for formulation development.
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In Vivo Pharmacokinetics: Absorption, distribution, metabolism, excretion (ADME) studies.
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Toxicogenomics: Long-term safety profiling.
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